molecular formula C19H21ClFN5O2S B494747 ({3-CHLORO-4-[(2-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

({3-CHLORO-4-[(2-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

Cat. No.: B494747
M. Wt: 437.9g/mol
InChI Key: QSPMUGIUDDKZJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

({3-CHLORO-4-[(2-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a combination of chloro, fluorobenzyl, methoxybenzyl, and tetrazolyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of ({3-CHLORO-4-[(2-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorobenzyl Ether: The initial step involves the reaction of 2-fluorobenzyl alcohol with 3-chloro-4-hydroxy-5-methoxybenzaldehyde in the presence of a base such as potassium carbonate to form the fluorobenzyl ether intermediate.

    Reduction and Protection: The intermediate is then reduced using a reducing agent like sodium borohydride, followed by protection of the hydroxyl group with a suitable protecting group.

    Tetrazole Formation: The protected intermediate undergoes a nucleophilic substitution reaction with 1-methyl-1H-tetrazole-5-thiol to introduce the tetrazole moiety.

    Deprotection and Final Coupling: The protecting group is removed, and the final coupling reaction is carried out with ethanamine to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.

Chemical Reactions Analysis

({3-CHLORO-4-[(2-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro and fluorobenzyl groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

({3-CHLORO-4-[(2-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and reactivity. It may exhibit biological activity against specific targets, making it a candidate for drug development.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, enabling the creation of novel compounds.

    Material Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings, with specific chemical and physical characteristics.

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate cellular processes, enzyme activity, and molecular interactions.

Mechanism of Action

The mechanism of action of ({3-CHLORO-4-[(2-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The presence of the tetrazole moiety suggests potential interactions with metal ions or coordination complexes, which could influence its mechanism of action. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

({3-CHLORO-4-[(2-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can be compared with similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical properties and reactivity, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C19H21ClFN5O2S

Molecular Weight

437.9g/mol

IUPAC Name

N-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C19H21ClFN5O2S/c1-26-19(23-24-25-26)29-8-7-22-11-13-9-15(20)18(17(10-13)27-2)28-12-14-5-3-4-6-16(14)21/h3-6,9-10,22H,7-8,11-12H2,1-2H3

InChI Key

QSPMUGIUDDKZJF-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCNCC2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3F)OC

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3F)OC

Origin of Product

United States

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